Benzododecinium Chloride
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) Research
Benzyldimethyltetradecylammonium (B97909) chloride is classified as a quaternary ammonium compound (QAC), a broad class of cationic surfactants. gatech.edumdpi.com QACs are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. nih.gov In the case of BDTAC, this consists of a benzyl (B1604629) group, two methyl groups, and a long fourteen-carbon alkyl chain (tetradecyl). cymitquimica.com This structure, with its hydrophobic tetradecyl chain and hydrophilic cationic head, gives BDTAC its surface-active properties, allowing it to reduce surface tension. cymitquimica.com
The research into QACs is extensive, driven by their widespread use as disinfectants, fabric softeners, antistatic agents, and emulsifiers. gatech.edu BDTAC is specifically recognized for its utility as a surfactant, emulsifier, and antimicrobial agent in detergents, personal care products, and various industrial applications. medchemexpress.comchemimpex.com The antimicrobial properties of QACs, including BDTAC, are a primary focus of research, stemming from their ability to disrupt the cell membranes of microorganisms. mdpi.com
Historical Perspective of Research on Benzalkonium Chloride Homologs
The study of benzyldimethyltetradecylammonium chloride is intrinsically linked to the history of benzalkonium chloride (BAC). BAC is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. irjmets.comnih.gov The most common homologs in this mixture are those with C12, C14, and C16 alkyl chains. irjmets.comoup.com
Significance of Benzyldimethyltetradecylammonium Chloride in Contemporary Science
The importance of benzyldimethyltetradecylammonium chloride in modern science is multifaceted. It serves as a crucial biochemical reagent in life science research. medchemexpress.com Its well-defined chemical structure makes it a valuable standard for developing and validating analytical methods for QACs. nih.govykcs.ac.cn
In the field of materials science and formulation, BDTAC is investigated for its role as a surfactant and conditioning agent in pharmaceutical and cosmetic products, contributing to product stability and performance. chemimpex.com Furthermore, ongoing research explores its potential in novel applications, such as in the development of antimicrobial materials and for understanding microbial resistance mechanisms. mdpi.commdpi.com The study of its environmental fate and biodegradation is also a significant area of contemporary research, addressing concerns about the widespread use of QACs. gatech.edunih.gov
Chemical and Physical Properties
Benzyldimethyltetradecylammonium chloride is a well-characterized compound with distinct physical and chemical properties. It is typically found as a white to off-white solid or a viscous liquid, depending on the temperature. cymitquimica.com It is soluble in organic solvents and has limited solubility in water. cymitquimica.com
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₂ClN | chemimpex.comscbt.com |
| Molecular Weight | 368.05 g/mol | nih.govchemimpex.com |
| CAS Number | 139-08-2 | chemimpex.comscbt.com |
| Melting Point | 56-62 °C | nih.govchemimpex.com |
| Appearance | White crystalline powder | chemimpex.com |
This table presents a summary of key physical and chemical properties of Benzyldimethyltetradecylammonium chloride.
Research on Antimicrobial Activity
The antimicrobial properties of benzyldimethyltetradecylammonium chloride are a central focus of scientific investigation. As a QAC, its mechanism of action involves the disruption of microbial cell membranes. mdpi.com The positively charged cationic head of the BDTAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.comnih.gov
Research has demonstrated that the length of the alkyl chain is a critical determinant of antimicrobial efficacy. gatech.edumdpi.com The C14 alkyl chain of BDTAC is often associated with potent activity against a range of microorganisms. gatech.eduresearchgate.net
Studies on Antibacterial Efficacy
Studies have evaluated the antibacterial activity of BDTAC against various bacterial species. For instance, research has shown that benzyldimethylalkylammonium compounds with C12 to C16 alkyl chains exhibit significant bactericidal activity. gatech.edu In one study, benzyldimethyldodecylammonium chloride (a C12 homolog) was shown to be effective against Pseudomonas fluorescens, with a minimum inhibitory concentration (MIC) of 20 mg/L and a minimum bactericidal concentration (MBC) of 10 mg/L. nih.gov Another study investigating the inhibitive properties of benzyldimethyldodecylammonium chloride against Desulfovibrio desulfuricans found a minimum inhibition concentration of 25 ppm. mdpi.com While these studies focus on the C12 homolog, the findings are relevant to understanding the activity of the broader class of benzalkonium chloride homologs, including BDTAC.
Investigations into Antifungal Properties
The antifungal activity of benzalkonium chloride homologs has also been a subject of research. While some studies suggest moderate antifungal activity for these compounds, others have explored their potential in specific applications. researchgate.net For example, research into the incorporation of benzyldimethyldodecyl ammonium chloride into denture-based resins has shown promising antifungal activity against Candida albicans, a common cause of denture stomatitis. mdpi.com
Research on Environmental Fate
The widespread use of benzyldimethyltetradecylammonium chloride necessitates an understanding of its environmental fate. gatech.edu Due to their low vapor pressure, QACs like BDTAC are primarily released into the environment through wastewater. nih.gov
Biodegradation Studies
Research indicates that BDTAC and other QACs are subject to biodegradation in the environment. gatech.edu Studies have shown that these compounds can be effectively degraded in mixed aerobic cultures, such as those found in wastewater treatment plants. gatech.edu The biodegradation process often involves the cleavage of the C-alkyl-N bond. tandfonline.com For instance, research on the degradation of benzyldimethyl hexadecylammonium chloride (a C16 homolog) by bacteria isolated from marine sediments identified N,N-dimethylbenzylamine as a potential metabolite, suggesting a breakdown pathway. tandfonline.com
Sorption and Mobility in Environmental Matrices
A key aspect of the environmental fate of BDTAC is its strong tendency to sorb to solids. nih.gov Due to its cationic nature, it readily binds to negatively charged particles in sewage sludge, sediments, and soils. nih.gov This sorption significantly reduces its concentration in the water phase, thereby mitigating its potential impact on aquatic organisms. nih.gov Research has shown that QACs are largely removed during wastewater treatment due to a combination of biodegradation and sorption to sludge. nih.gov
Analytical Methodologies
Accurate and reliable analytical methods are essential for the detection and quantification of benzyldimethyltetradecylammonium chloride in various matrices.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzalkonium chloride homologs. nih.govykcs.ac.cn Reversed-phase HPLC methods, often employing ion-pair reagents, can effectively separate and quantify individual homologs like BDTAC. ykcs.ac.cn These methods typically use a C8 or C18 column and UV detection. nih.gov High-performance capillary electrophoresis (HPCE) has also been explored as a rapid alternative for the separation of these homologs. nih.gov More recently, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been employed for their high sensitivity and specificity in detecting and quantifying QACs. nih.govanalytice.commdpi.com
| Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Reference(s) |
| HPLC | Cyano column (4.6 x 250 mm, 5 µm) | 60% acetonitrile (B52724) and 40% 0.1 M sodium acetate (B1210297) buffer pH 5 | UV at 254 nm | nih.gov |
| HPCE | Open silica (B1680970) capillary (50 µm x 20 cm) | 30% acetonitrile and 70% 0.05 M sodium phosphate (B84403) pH 3.06 | UV at 214 nm | nih.gov |
| LC-ESI-QTOF | Acclaim RSLC C18 (2.2um, 2.1x100mm) | Not specified | ESI-QTOF MS | nih.gov |
This table summarizes various chromatographic methods used for the analysis of Benzyldimethyltetradecylammonium chloride and its homologs.
Spectroscopic Methods
While chromatographic methods are predominant for separation and quantification, spectroscopic techniques play a role in the identification and structural elucidation of benzyldimethyltetradecylammonium chloride. Mass spectrometry, particularly when coupled with chromatography (LC-MS, GC-MS), provides detailed information on the molecular weight and fragmentation patterns of the compound, confirming its identity. nih.govanalytice.commdpi.com
Structure
2D Structure
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIROUFYLSSYDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID6028492, DTXSID2040787 | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
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| Record name | Benzyldimethyldodecylammonium chloride | |
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Molecular Weight |
340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
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CAS No. |
139-07-1, 68424-85-1 | |
| Record name | Benzyldodecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzododecinium chloride [INN] | |
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| Record name | Cequartyl A | |
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| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
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| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
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| Record name | Benzyldimethyldodecylammonium chloride | |
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| Record name | Benzododecinium chloride | |
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| Record name | BENZODODECINIUM CHLORIDE | |
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Synthesis and Chemical Transformation Studies
Advanced Synthetic Routes and Reaction Mechanisms
The primary route for synthesizing benzyldimethyltetradecylammonium (B97909) chloride is through the quaternization of a tertiary amine, a classic reaction in organic chemistry known as the Menshutkin reaction. tue.nlrsc.org
The synthesis of benzyldimethyltetradecylammonium chloride is most commonly achieved through the reaction of N,N-dimethyltetradecylamine with benzyl (B1604629) chloride. researchgate.netresearchgate.net This reaction is a bimolecular nucleophilic substitution (SN2) reaction. tue.nl The mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine (N,N-dimethyltetradecylamine) acting as a nucleophile. This nucleophile attacks the electrophilic benzylic carbon atom of benzyl chloride, which bears a partial positive charge due to the electron-withdrawing nature of the chlorine atom.
This single-step concerted reaction proceeds through a transition state where the new carbon-nitrogen bond is forming simultaneously as the carbon-chlorine bond is breaking. tue.nl The result is the displacement of the chloride ion (the leaving group) and the formation of the positively charged benzyldimethyltetradecylammonium cation, which then forms an ion pair with the displaced chloride anion. medchemexpress.comtue.nl The reaction is typically exothermic. tue.nl
The synthesis of the precursor, N,N-dimethyltetradecylamine, can be accomplished through methods such as the reaction of a higher alcohol (1-tetradecanol) with dimethylamine (B145610) in the presence of a suitable catalyst or by reacting dimethylamine with chlorotetradecane. google.comgoogle.com
The efficiency of the quaternization reaction is significantly influenced by both the molar ratio of the reactants and the solvent system employed. tue.nlsciensage.info
Molar Ratios: The molar ratio between the tertiary amine and the alkylating agent (benzyl chloride) can affect the reaction yield and purity. Processes have been developed using molar ratios of tertiary amine to alkyl halide ranging from 1:1.3 to 1:2.9. google.com Using an excess of the alkylating agent can drive the reaction towards completion, but may also necessitate additional purification steps to remove unreacted benzyl chloride. google.com Conversely, specific mass ratios of the tertiary amine mixture to benzyl chloride, such as between 1.57 and 1.81, have been optimized for producing specific mixtures of alkyl-chain-length products. google.com
Solvent Systems: The Menshutkin reaction is highly sensitive to the solvent due to the significant change in charge distribution from the neutral reactants to the charged transition state and the ionic product. sciensage.infonih.gov The reaction rate generally increases with the polarity of the solvent, as polar solvents can better stabilize the polar transition state. tue.nlsciensage.info
Polar aprotic solvents like acetone (B3395972), acetonitrile (B52724), and dimethylformamide (DMF) are often effective because they stabilize the transition state without strongly solvating the nucleophilic amine, which would reduce its reactivity. tue.nlrsc.org Studies comparing various solvents have shown that polar aprotic solvents tend to enhance the reaction rate more effectively than polar protic solvents such as methanol (B129727) or ethanol. tue.nlrsc.org Butanone has also been identified as a convenient solvent, allowing for high-purity recrystallization of the product. researchgate.netjcu.cz The choice of solvent is crucial, as some may lead to the formation of multiphase systems, complicating kinetic analysis. tue.nl
| Solvent | Dielectric Constant (ε) | General Effect on Reaction Rate | Reference |
| Acetonitrile | 37.5 | High | rsc.orgsciensage.info |
| Acetone | 21 | Moderate to High | tue.nlrsc.orgsciensage.info |
| Butanone | 18.5 | Moderate to High | researchgate.net |
| Dimethylformamide (DMF) | 36.7 | High | tue.nlresearchgate.net |
| Ethanol | 24.5 | Moderate | researchgate.netsciensage.info |
| Methanol | 32.7 | Moderate | tue.nlrsc.orgsciensage.info |
This table provides a general overview of solvent effects. Actual reaction rates depend on multiple factors including temperature and reactant concentration.
The final product of the quaternization reaction may contain several impurities that require characterization and removal. These typically include unreacted starting materials such as N,N-dimethyltetradecylamine and benzyl chloride. google.com
Furthermore, the commercial N,N-dimethyltetradecylamine used as a starting material is often a mixture containing other alkyl chain lengths (e.g., C12, C16). researchgate.netgoogle.com This results in the formation of a mixture of quaternary ammonium (B1175870) salts, such as dodecyldimethylbenzylammonium chloride and hexadecyldimethylbenzylammonium chloride, alongside the target C14 compound. google.com
Side reactions can also contribute to impurities. For instance, under certain conditions, benzyl chloride could undergo self-condensation. Microbial degradation of benzyldimethyltetradecylammonium chloride can lead to the formation of metabolites like benzyldimethylamine, benzylmethylamine, benzylamine (B48309), and benzoic acid, which could be considered impurities if the product is exposed to certain microbial environments. researchgate.netresearchgate.net Purification techniques such as recrystallization, often from solvents like acetone or butanone, are employed to obtain a pure product. researchgate.netgoogle.com
Chemical Reactions and Reactivity Profiles
Benzyldimethyltetradecylammonium chloride is not only a synthetic target but also a reactive species, primarily utilized for its ability to function as a phase transfer catalyst.
The benzyldimethyltetradecylammonium cation is generally stable. The C-N bonds of the quaternary ammonium group are strong, and it is not a good leaving group in typical nucleophilic substitution reactions. However, the associated chloride anion can be readily exchanged for other anions. For example, the addition of perchloric acid can lead to the precipitation of tetradecyl-dimethyl-benzyl ammonium perchlorate. google.com This anion exchange capability is a key feature of its function in phase transfer catalysis.
Benzyldimethyltetradecylammonium chloride is an effective phase transfer catalyst (PTC). scientificlabs.co.uk Phase transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com
The mechanism relies on the amphiphilic nature of the benzyldimethyltetradecylammonium cation. The long tetradecyl chain and the benzyl group provide lipophilicity, making the cation soluble in the organic phase, while its ionic charge gives it an affinity for the aqueous phase. dalalinstitute.comoperachem.com
The catalytic cycle can be described as follows:
Anion Exchange: At the interface between the aqueous and organic phases, the benzyldimethyltetradecylammonium cation (Q⁺) exchanges its chloride anion for a reactant anion (Y⁻) from the aqueous phase to form an ion pair (Q⁺Y⁻). operachem.com
Phase Transfer: This new ion pair, being lipophilic, migrates from the interface into the bulk organic phase. acs.org
Reaction in Organic Phase: In the organic phase, the anion (Y⁻) is only weakly solvated and is not tightly bound to the bulky cation. It is therefore highly reactive—often described as "naked"—and readily reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). chemicalbook.com
Catalyst Regeneration: The catalyst cation (Q⁺) now forms an ion pair with the product anion (X⁻). This Q⁺X⁻ ion pair migrates back to the interface, where the catalyst cation can exchange X⁻ for another reactant anion Y⁻ from the aqueous phase, thus completing the catalytic cycle. operachem.com
This process allows for reactions that would otherwise be extremely slow or not occur at all, by continuously transporting the reactive anion into the phase where the organic substrate resides. dalalinstitute.comacs.org This technique offers advantages such as faster reaction rates, milder reaction conditions, and the ability to avoid expensive and hazardous anhydrous solvents. dalalinstitute.comacs.org
| Reaction Type | Reactants | Catalyst Role | Outcome | Reference |
| Nucleophilic Substitution | Sodium cyanide (aq) + 1-Chlorooctane (org) | Transfers CN⁻ from aqueous to organic phase | Formation of 1-cyanooctane | dalalinstitute.comoperachem.com |
| Oxidation | Thiophene (B33073) (org) + Hydrogen Peroxide/Formic Acid (aq) | Transfers oxidant [HCOOO⁻] to organic phase | Oxidation of thiophene to its sulfone | acs.org |
| Polymer Synthesis | Synthesis of triazine-containing fluoropolymer | General cationic surfactant and PTC | Facilitates polymerization reaction | scientificlabs.co.uk |
Investigations into Phase Transfer Catalysis Mechanisms
Facilitation of Inter-Phase Reactant Transfer
Benzyldimethyltetradecylammonium chloride (BDTAC) is a highly effective phase-transfer catalyst (PTC). cymitquimica.com Its primary role is to enable reactions between reactants that are located in separate, immiscible phases, typically an aqueous and an organic phase. chemicalbull.comscienceinfo.com The mechanism involves the BDTAC cation pairing with a reactant anion from the aqueous phase. This newly formed ion pair, possessing the lipophilic characteristics of the long tetradecyl chain, becomes soluble in the organic phase. chemicalbull.comwikipedia.org This transport of the reactant into the organic medium allows it to react with the substrate. youtube.com This catalytic cycle significantly accelerates reaction rates and improves yields by overcoming the insolubility barrier of the reactants. chemicalbull.comscienceinfo.com The effectiveness of BDTAC is influenced by its amphiphilic nature, which allows it to partition at the interface of the two phases. chemicalbull.com Solvents like dichloromethane (B109758) are often used in these systems as they dissolve many quaternary salts. scienceinfo.com
Case Studies in Organic Synthesis
The practical application of benzyldimethyltetradecylammonium chloride as a phase-transfer catalyst is evident in several organic syntheses.
O-benzyl oximes: In the synthesis of O-benzyl oximes, BDTAC facilitates the reaction between an oxime and a benzyl chloride compound. The process generally involves the formation of an oximate anion in an aqueous basic solution. BDTAC then transports this anion into an organic solvent where it can react with the benzyl chloride derivative. google.com This method avoids the need for harsher reagents like sodium hydride and can proceed under milder conditions. google.com
Epoxy-propanones (Epoxy Resins): In the production of epoxy resins from polyhydric phenols and epihalohydrins (like epichlorohydrin), quaternary ammonium halides such as benzyl trimethyl ammonium chloride, a close analog of BDTAC, are used as catalysts. google.com The catalyst facilitates the reaction between the phenoxide, formed by the reaction of the phenol (B47542) with a base like sodium hydroxide, and the epihalohydrin in a two-phase system. google.com This process is crucial in the large-scale industrial production of epoxy resins. google.com
| Reaction | Role of Benzyldimethyltetradecylammonium Chloride (or Analog) | Reactants |
| Synthesis of O-benzyl oximes | Transfers oximate anion from aqueous to organic phase | Ketoxime, Benzyl chloride compound, Alkali metal hydroxide |
| Synthesis of epoxy-propanones | Facilitates reaction between phenoxide and epihalohydrin | Polyhydric phenol, Epihalohydrin, Inorganic hydroxide |
Derivatization and Structural Modification for Enhanced Functionality
To broaden the applicability and improve the performance of benzyldimethyltetradecylammonium chloride, researchers have investigated its derivatization and the synthesis of related analogs.
Synthesis of Dihydrate Forms and Their Stability in Formulations
Benzyldimethyltetradecylammonium chloride can be prepared in a dihydrate form, where two water molecules are incorporated into its crystal lattice. This form is often a white to almost white powder. cymitquimica.com The presence of these water molecules can influence the compound's physical properties. The dihydrate form can offer improved stability in aqueous formulations compared to its anhydrous counterpart. This stability is a key consideration in the development of various products where the compound is used as a surfactant or antimicrobial agent. chemimpex.com
| Property | Benzyldimethyltetradecylammonium Chloride Dihydrate |
| CAS Number | 147228-81-7 |
| Molecular Formula | C₂₃H₄₂ClN·2H₂O |
| Appearance | White to almost white powder cymitquimica.com |
| Melting Point | 63-65 °C sigmaaldrich.com |
Exploration of Multicationic Analogs and Their Bioactivity
The exploration of multicationic analogs, often termed "gemini" quaternary ammonium compounds (QACs), represents a significant area of research. nih.govmdpi.com These molecules consist of two quaternary ammonium units linked by a spacer. nih.govrsc.org The synthesis of these gemini (B1671429) QACs can be achieved through reactions like the Menschutkin reaction, which involves the quaternization of amines. mdpi.com
Studies have shown that these multicationic analogs often exhibit enhanced biological activity, particularly antimicrobial properties, when compared to their single-cation counterparts. mdpi.comresearchgate.net The biocidal action is initiated by the adsorption of the cationic heads onto the negatively charged microbial cell surface, followed by the disruption of the cell membrane by the hydrophobic alkyl chains, leading to cell death. mdpi.com The effectiveness of these gemini surfactants is dependent on factors such as the length of the alkyl chains and the nature of the spacer linking the two cationic heads. nih.govmdpi.com Generally, these compounds show strong activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net
Mechanisms of Biological Activity
Cellular Membrane Interaction and Disruption
The primary target of benzyldimethyltetradecylammonium (B97909) chloride is the cell membrane, a vital barrier that maintains cellular homeostasis. Its interaction with the membrane is a multi-step process that ultimately leads to cell death.
Interaction with Negatively Charged Cellular Membrane Components
The initial step in the biological activity of benzyldimethyltetradecylammonium chloride involves an electrostatic attraction between the positively charged quaternary nitrogen of the molecule and the negatively charged components of microbial cell membranes. patsnap.com Bacterial cell surfaces, in particular, carry a net negative charge due to the presence of molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov The phospholipid head groups of the cytoplasmic membrane also contribute to this negative charge. patsnap.com
This ionic interaction allows the benzyldimethyltetradecylammonium chloride molecules to accumulate on the cell surface, a prerequisite for the subsequent disruptive events. The strength of this binding is a key determinant of the compound's antimicrobial efficacy.
Induction of Membrane Destabilization and Lysis
Following the initial electrostatic binding, the hydrophobic tetradecyl tail of benzyldimethyltetradecylammonium chloride penetrates the hydrophobic core of the lipid bilayer. patsnap.com This insertion of the nonpolar alkyl chain among the fatty acid chains of the membrane phospholipids (B1166683) disrupts the ordered structure of the membrane. patsnap.com This process, driven by hydrophobic interactions, leads to a disorganization of the membrane, increasing its fluidity and destabilizing its structure.
As more molecules of the compound integrate into the membrane, they create porous and unstable regions. patsnap.com This destabilization ultimately compromises the structural integrity of the membrane, leading to cell lysis, a process where the membrane breaks down completely. patsnap.com
Permeability Alterations and Leakage of Cellular Contents
The disruption of the membrane's architecture leads to a significant increase in its permeability. This allows for the uncontrolled leakage of essential low-molecular-weight intracellular components, such as potassium ions, nucleotides, and amino acids. patsnap.com The loss of these vital constituents disrupts the cell's metabolic activities and ionic balance.
Studies on rabbit corneal epithelial cells have demonstrated that benzalkonium chloride, which includes the tetradecyl derivative, induces a concentration-dependent increase in membrane leak current. nih.gov This indicates a direct effect on the membrane's ability to maintain its electrochemical gradients. The leakage of critical cellular contents is a direct consequence of the compromised membrane barrier and is a major contributor to the cytotoxic effects of benzyldimethyltetradecylammonium chloride. patsnap.com
Table 1: Effect of Benzalkonium Chloride on Corneal Epithelial Cell Membrane Leak Current
| Concentration (µg/mL) | Effect on Leak Current |
|---|---|
| 1-100 | Concentration-dependent increase |
Data based on studies of benzalkonium chloride on rabbit corneal epithelial cells. nih.gov
Inhibition of Essential Biomolecular Processes
Beyond its profound effects on the cellular membrane, benzyldimethyltetradecylammonium chloride can also interfere with vital intracellular processes by targeting key biomolecules.
Deactivation of Intracellular Enzymes
Once the cell membrane is breached, benzyldimethyltetradecylammonium chloride can enter the cytoplasm and interact with intracellular enzymes, leading to their deactivation. patsnap.com This inhibition of enzymatic activity disrupts essential metabolic pathways necessary for the cell's survival.
Research on the effects of benzalkonium chlorides on activated sludge has identified respiratory enzymes as a key target. plos.org These enzymes are crucial for cellular energy production. The inhibition of these enzymes was found to follow competitive inhibition kinetics, with a half-saturation inhibition constant (KI) ranging from 0.12 to 3.60 mg/L, indicating a high inhibitory potency. plos.org
Furthermore, specific benzalkonium chlorides have been shown to inhibit 3β-hydroxysterol-Δ(7)-reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway. nih.gov The inhibitory potency was found to be dependent on the alkyl chain length, with shorter chains exhibiting stronger inhibition. nih.gov While this study did not provide a specific IC50 for the C14 derivative, it demonstrated a clear trend of decreasing inhibition with increasing chain length. nih.gov
Table 2: Inhibitory Effects of Benzalkonium Chlorides on Enzymatic Activity
| Enzyme System | Compound | Observed Effect | Quantitative Data (if available) |
|---|---|---|---|
| Respiratory Enzymes (Activated Sludge) | Benzalkonium Chloride | Competitive Inhibition | KI = 0.12 - 3.60 mg/L |
| 3β-hydroxysterol-Δ(7)-reductase (DHCR7) | Benzalkonium Chlorides | Inhibition | Potency: C10 > C12 >> C14 > C16 |
KI (Inhibition Constant) is a measure of the concentration at which the inhibitor produces half-maximal inhibition. plos.org Data for DHCR7 shows a qualitative trend. nih.gov
Disruption of Intermolecular Interactions and Tertiary Structures
As a surfactant, benzyldimethyltetradecylammonium chloride has the capacity to denature proteins by disrupting the delicate balance of forces that maintain their three-dimensional structure. patsnap.com The native, functional conformation of a protein is stabilized by a variety of intermolecular interactions, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions.
The amphiphilic nature of benzyldimethyltetradecylammonium chloride allows it to interact with both the hydrophobic and hydrophilic regions of proteins. The hydrophobic tail can interfere with the protein's hydrophobic core, a critical determinant of its folded state. Simultaneously, the charged head group can disrupt electrostatic interactions and hydrogen bonds on the protein's surface. nih.govyoutube.com This dual interaction leads to the unfolding of the protein, a process known as denaturation, which results in the loss of its biological function. patsnap.com
Antimicrobial Efficacy Research
Broad-Spectrum Antimicrobial Activity Investigations
Benzyldimethyltetradecylammonium (B97909) chloride exhibits a broad spectrum of antimicrobial activity, a characteristic attributed to its ability to disrupt microbial cell membranes. wikipedia.orgdrugbank.com The positively charged cationic head of the molecule interacts with the negatively charged components of the microbial cell surface, leading to a cascade of events that ultimately results in cell death. nih.gov The length of the alkyl chain is a critical determinant of its biocidal activity, with the C14 tetradecyl chain demonstrating significant efficacy. wikipedia.org
Benzyldimethyltetradecylammonium chloride has demonstrated significant efficacy against Gram-positive bacteria, including the clinically important pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.gov The mechanism of action involves the binding of the QAC to the bacterial cell membrane, causing disruption and increased permeability. nih.govnih.gov This leads to the leakage of essential intracellular components, such as potassium ions and 260-nm absorbing materials, ultimately resulting in cell death. nih.gov
Studies have shown that alkyldimethylbenzylammonium chloride (ADBAC), a category that includes benzyldimethyltetradecylammonium chloride, can form a single monolayer on the surface of S. aureus cells. nih.gov This interaction is rapid and leads to significant membrane damage. nih.gov Research has also indicated that the bactericidal activity of ADBAC against S. aureus is enhanced at higher temperatures. nih.gov
The emergence of resistance to biocides is a growing concern. While some studies have reported reduced susceptibility to benzalkonium chloride in MRSA strains, others have found that all tested S. aureus strains, including MRSA, were susceptible. nih.govwalshmedicalmedia.com The presence of certain resistance genes, such as qacA/B, has been linked to higher minimum inhibitory concentrations (MICs) of benzalkonium chloride in some MRSA isolates. walshmedicalmedia.com However, even in the absence of these genes, factors associated with the methicillin-resistant phenotype may contribute to a degree of tolerance. walshmedicalmedia.com Despite the implementation of daily hypochlorite (B82951) wiping in hospital settings, high-touch surfaces can remain heavily contaminated with staphylococci, including MRSA. nih.gov The application of a QAC polymer has been shown to significantly reduce this surface contamination. nih.gov
**Interactive Table: Efficacy of Benzyldimethyltetradecylammonium Chloride and Related Compounds against *Staphylococcus aureus***
| Compound/Product | Strain | Key Finding | Reference |
|---|---|---|---|
| Alkyldimethylbenzylammonium chloride (ADBAC) | S. aureus (ATCC 6538) | Exhibited MICs between 0.4 and 1.8 µg/ml. Increased killing rapidity at 35°C compared to 25°C. nih.gov | nih.gov |
| Benzalkonium chloride (BKC) | S. aureus clinical isolates (HA-MRSA, CA-MRSA, MSSA) | MICs were higher among MRSA than MSSA. qacA/B genes conferred higher resistance. walshmedicalmedia.com | walshmedicalmedia.com |
| Quaternary ammonium (B1175870) chloride (QAC) polymer | Staphylococci including MRSA | Significantly reduced surface contamination on bedside surfaces from 4.4 cfu/cm² to 0.07 cfu/cm². nih.gov | nih.gov |
| Benzalkonium chloride | Meat-associated Staphylococcus spp. | An open reading frame on a plasmid showed similarity to QAC resistance genes. nih.gov | nih.gov |
Benzyldimethyltetradecylammonium chloride is also effective against Gram-negative bacteria, although these organisms generally exhibit higher resistance than Gram-positive bacteria due to their outer membrane acting as an additional barrier. wikipedia.org The mechanism of action still revolves around membrane disruption. drugbank.com
For Escherichia coli, a common Gram-negative bacterium, the efficacy of benzalkonium chloride (BAC) is dependent on the concentration and the initial number of bacteria (inoculum). nih.gov Studies have shown that the specific uptake of BAC per cell decreases as the bacterial density increases, highlighting the importance of the disinfectant-to-cell ratio. nih.gov While some pathogenic E. coli isolates from swine have shown low to intermediate resistance to individual components of quaternary ammonium chloride-based disinfectants, including benzyldimethyltetradecylammonium chloride, this suggests that prolonged use may lead to decreased efficacy. usda.gov
Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic resistance to many antimicrobials, is also susceptible to benzyldimethyltetradecylammonium chloride. Research on Pseudomonas fluorescens demonstrated that the compound binds to the cell membrane, leading to changes in surface properties, membrane damage, and leakage of intracellular potassium. nih.gov Adaptation of P. aeruginosa to benzalkonium chloride has been shown to confer resistance to other membrane-active agents. nih.gov
Campylobacter jejuni, a leading cause of foodborne illness, is notably sensitive to chlorine dioxide, another antimicrobial agent. nih.gov While specific data on the direct efficacy of benzyldimethyltetradecylammonium chloride against C. jejuni is limited in the provided context, the general activity of QACs against Gram-negative bacteria suggests it would have an inhibitory effect. nih.gov
Interactive Table: Efficacy of Benzyldimethyltetradecylammonium Chloride and Related Compounds against Gram-Negative Bacteria
| Compound | Organism | Key Finding | Reference |
|---|---|---|---|
| Benzyldimethyltetradecylammonium chloride | Pathogenic E. coli from swine | Some isolates showed low to intermediate resistance. | usda.gov |
| Benzalkonium chloride (BAC) | E. coli | Disinfection effectiveness is dependent on the inoculum concentration. | nih.gov |
| Benzyldimethyldodecylammonium chloride (BDMDAC) | Pseudomonas fluorescens | MIC of 20 mg/L and MBC of 10 mg/L; caused membrane damage and potassium leakage. | nih.gov |
| Benzalkonium chloride (BKC) | Pseudomonas aeruginosa | Adaptation to BKC led to co-resistance to other membrane-active agents. | nih.gov |
Benzyldimethyltetradecylammonium chloride and related QACs possess antifungal properties. nih.gov Their mechanism of action against fungi is thought to be similar to that against bacteria, involving the disruption of the cell membrane. nih.gov
Studies have demonstrated the efficacy of benzyldimethyldodecyl ammonium chloride against the opportunistic fungal pathogen Candida albicans, a common cause of denture stomatitis. nih.gov Incorporating this compound into denture base resins has been shown to inhibit the growth of C. albicans biofilms without significantly compromising the mechanical properties of the material. nih.gov Scanning electron microscopy has confirmed fewer C. albicans colonies on surfaces treated with the QAC. nih.gov The antifungal activity of N-alkyl dimethyl benzyl (B1604629) ammonium chloride has also been evaluated against Aspergillus fumigatus and Aspergillus flavus strains, indicating its potential to control these molds. researchgate.net
Interactive Table: Antifungal Activity of Benzyldimethyltetradecylammonium Chloride and Related Compounds
| Compound | Fungal Species | Key Finding | Reference |
|---|---|---|---|
| Benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl) | Candida albicans | 3 wt.% in denture base resin inhibited C. albicans growth. | nih.gov |
| N-alkyl dimethyl benzyl ammonium chloride | Aspergillus fumigatus, Aspergillus flavus | Evaluated for its antifungal effect against these strains. | researchgate.net |
Quaternary ammonium compounds like benzyldimethyltetradecylammonium chloride are known to be effective against enveloped viruses. pharmafocusasia.comnih.gov The lipid envelope of these viruses is a primary target for the disruptive action of QACs. pharmafocusasia.com
Benzalkonium chloride has demonstrated virucidal activity against a range of enveloped viruses, including herpes simplex virus (HSV). nih.gov Studies have shown that benzalkonium chloride-based products can effectively inactivate HSV type 1. nih.gov The efficacy of QACs is generally higher against enveloped viruses compared to non-enveloped viruses, which lack a lipid membrane. nih.gov While specific data on the efficacy against Herpes Simplex Virus-2 (HSV-2), Cytomegalovirus (CMV), and Chlamydia trachomatis with benzyldimethyltetradecylammonium chloride was not found in the provided search results, the established mechanism of action against enveloped viruses suggests it would be effective. pharmafocusasia.com For instance, benzalkonium chloride has been reported to be active against Chlamydia. pharmafocusasia.com
Interactive Table: Antiviral Efficacy of Benzalkonium Chloride against Enveloped Viruses
| Compound/Product | Virus | Key Finding | Reference |
|---|---|---|---|
| Benzalkonium chloride-based product | Herpes Simplex Virus Type 1 | Effective in inactivating the virus. | nih.gov |
| Benzalkonium chloride | Enveloped viruses (general) | Disrupts the lipid envelope, leading to inactivation. | pharmafocusasia.com |
| Benzalkonium chloride | Chlamydia | Reported to be active against this bacterium which has a viral-like life cycle. | pharmafocusasia.com |
Biofilm Disruption and Control Studies
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov This mode of growth provides protection against antimicrobials and the host immune system. nih.gov
Microbial communities within biofilms can metabolize and degrade quaternary ammonium compounds like benzyldimethyltetradecylammonium chloride. nih.govau.dk Studies using moving bed biofilm reactors (MBBRs) have investigated the biodegradation of benzalkonium chlorides (BACs), including the C14 variant. nih.govau.dk
Research has identified degradation pathways for BACs within these complex microbial communities. nih.govau.dk One identified pathway involves an initial ω-oxidation followed by β-oxidation. nih.govau.dk Another pathway proceeds through ω-oxidation, then α-oxidation, and finally β-oxidation. nih.govau.dk These metabolic processes result in the formation of various transformation products. nih.gov The initial step in the aerobic biotransformation of n-tetradecylbenzyldimethylammonium chloride by an enriched Pseudomonas spp. community involves the cleavage of the C(alkyl)-N bond, forming benzyldimethylamine (BDMA). researchgate.net This degradation significantly reduces the toxicity of the original compound. researchgate.net The half-life for the degradation of BAC-14 in a moving bed biofilm reactor was determined to be 20 hours. nih.govau.dk The complexity of the microbial community in the biofilm likely contributes to the presence of multiple metabolic pathways. nih.govau.dk
The interaction of QACs with biofilms can also lead to their disruption. researchgate.net The binding of these compounds to the biofilm matrix and the embedded cells can induce stress and disrupt the organization of the biofilm, potentially leading to the detachment of cells. researchgate.net
Interactive Table: Metabolization of Benzyldimethyltetradecylammonium Chloride in Biofilms
| Process | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Biodegradation | Microbial biofilm in Moving Bed Biofilm Reactor (MBBR) | Degradation half-life of 20 hours for BAC-14. Identified ω-oxidation followed by β-oxidation and ω-oxidation followed by α- and β-oxidation pathways. | nih.govau.dk |
| Aerobic Biotransformation | Enriched Pseudomonas spp. community | Initial cleavage of the C(alkyl)-N bond to form benzyldimethylamine (BDMA), resulting in substantial toxicity reduction. | researchgate.net |
Reduction of Biofilm Biomass and Enhancement of Antibiotic Susceptibility
Research into quaternary ammonium compounds (QACs), including benzyldimethyltetradecylammonium chloride, has demonstrated their potential to affect bacterial biofilms. Biofilms are complex communities of microorganisms attached to a surface, often exhibiting increased resistance to antimicrobial agents.
Studies on various commercial disinfectants containing QACs have shown efficacy in degrading established biofilms of both Escherichia coli and Staphylococcus aureus. nih.gov For instance, certain formulations were capable of reducing E. coli biofilm biomass by over 40%. nih.gov Similarly, disinfectants demonstrated varied success in degrading S. aureus biofilms, with some achieving the 40% degradation threshold. nih.gov
Conversely, the interaction is not one-sided. Microbial biofilms themselves can metabolize and degrade benzalkonium chlorides (BACs). In studies using moving bed biofilm reactors, the biodegradation of benzyldimethyltetradecylammonium chloride (BAC-14) and its C12 counterpart was observed, with degradation half-lives of 20 hours and 12 hours, respectively. nih.govau.dk This highlights a complex interplay where the chemical agent acts on the biofilm, and the biofilm, in turn, acts on the chemical agent. nih.govau.dk
The relationship between biocide exposure and antibiotic susceptibility is also a critical area of investigation. The use of biocides like benzalkonium chloride can exert selective pressure on bacteria, potentially leading to cross-resistance with antibiotics. nih.gov Resistance mechanisms, such as efflux pumps that actively expel biocides from the bacterial cell, can also confer resistance to certain antibiotics. nih.gov For example, the presence of the qacE∆1 and cepA resistance genes has been detected in a significant percentage of multidrug-resistant Klebsiella pneumoniae isolates, which also show high resistance to benzalkonium chloride. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties
The effectiveness of benzyldimethyltetradecylammonium chloride as an antimicrobial agent is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies investigate how specific features of the molecule, such as the length of its alkyl chain and its cationic properties, influence its biocidal activity. mdpi.com
Influence of Alkyl Chain Length (C14 vs. C12, C16) on Biocidal Activity
The length of the hydrophobic alkyl chain is a critical determinant of the antimicrobial potency of benzalkonium chlorides. nih.govnih.gov Research consistently shows that there is an optimal range of chain lengths for maximum efficacy.
For benzyldimethylalkylammonium chlorides, the biocidal activity generally increases as the alkyl chain is lengthened from C8 to C18. nih.gov The C14 alkyl chain of benzyldimethyltetradecylammonium chloride falls squarely within the most effective range identified by multiple studies. mdpi.comnih.gov
Optimal Efficacy: One study focusing on quaternary heteronium (B1210995) salts against S. aureus found that the optimal antibacterial activity was associated with alkyl chain lengths between C10 and C14. mdpi.com
The "Cut-Off" Effect: Another study investigating a series of quaternary ammonium methacrylates (QAMs) noted that antibacterial potency increased significantly with chain length from C3 to C16. nih.gov However, when the chain was further lengthened to C18, the efficacy began to decrease. nih.gov This phenomenon, known as the "cut-off" effect, is theorized to occur because excessively long chains may bend or coil, which can mask the positively charged quaternary head and hinder its crucial electrostatic interaction with the bacterial cell membrane. nih.gov
The underlying principle is that a longer alkyl chain increases the compound's hydrophobicity, enhancing its ability to penetrate the lipid-rich bacterial membrane. nih.govresearchgate.net Commercial formulations often reflect these findings, utilizing mixtures of C12, C14, and C16 chains to ensure broad-spectrum effectiveness. epa.govepa.govewg.org
| Alkyl Chain Length | Relative Biocidal Activity | Supporting Rationale | Reference |
|---|---|---|---|
| Short (e.g., C3) | Low | Insufficient hydrophobicity to effectively penetrate the bacterial membrane. | nih.gov |
| Medium (e.g., C12, C14 , C16) | High / Optimal | Balances hydrophobicity for membrane penetration with sufficient exposure of the cationic head for electrostatic attraction. The C14 length is often cited as optimal. | mdpi.comnih.govnih.gov |
| Long (e.g., C18) | Decreased | Potential for the long chain to fold or coil, masking the positive charge and reducing interaction with the bacterial membrane (the "cut-off" effect). | nih.gov |
Impact of Cationic Nature on Membrane Interaction
The antimicrobial mechanism of benzyldimethyltetradecylammonium chloride is fundamentally driven by its cationic nature. The molecule possesses a permanent positive charge localized on its quaternary nitrogen atom, which is a key feature for its interaction with bacterial cells. nih.govnih.gov
The process of membrane disruption follows a multi-step model:
Electrostatic Attraction: Bacterial cell surfaces are typically negatively charged. The positive cationic head of the QAC is electrostatically attracted to and binds with these negative sites on the bacterial membrane. nih.govnih.govmdpi.com
Hydrophobic Interaction: Following initial binding, the long, hydrophobic tetradecyl (C14) chain penetrates and inserts itself into the hydrophobic core of the bacterial cell's lipid bilayer. nih.govnih.gov
Membrane Disruption: This intercalation disrupts the highly ordered structure of the membrane. rsc.org The disruption leads to the disorganization of the lipid bilayer, increased membrane permeability, and the formation of pores or holes. nih.govrsc.org
Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, which ultimately leads to bacterial cell death. nih.gov
This mechanism of physical disruption makes it more difficult for bacteria to develop resistance compared to antibiotics that have highly specific metabolic targets. nih.gov The combination of the cationic charge for targeting and the long alkyl chain for membrane disruption is what makes benzyldimethyltetradecylammonium chloride a potent biocide. nih.gov
Antimicrobial Resistance and Adaptation Studies
Mechanisms of Acquired Resistance in Microorganisms
Microorganisms employ a variety of strategies to counteract the effects of benzyldimethyltetradecylammonium (B97909) chloride. These mechanisms range from the active removal of the compound from the cell to alterations in the cell's physical and chemical makeup, and even the metabolic breakdown of the antimicrobial agent.
Role of Efflux Pumps (e.g., mexCD-oprJ) in Resistance Development
A primary defense mechanism in many bacteria against toxic compounds is the use of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the cell. In Pseudomonas aeruginosa, a significant opportunistic pathogen, the MexCD-OprJ multidrug efflux pump plays a crucial role in resistance to QACs. researchgate.netnih.govnih.gov Overexpression of this efflux pump system leads to the efficient expulsion of benzyldimethyltetradecylammonium chloride from the bacterial cell, thereby reducing its intracellular concentration and mitigating its toxic effects. researchgate.netnih.govnih.gov
Interestingly, the role of MexCD-OprJ extends beyond simple detoxification. Studies have shown that its overexpression can also lead to the shutdown of the quorum-sensing (QS) response in P. aeruginosa. nih.govnih.govresearchgate.netbiorxiv.org This occurs because the pump can extrude 4-hydroxy-2-heptylquinoline (HHQ), a precursor to the Pseudomonas quinolone signal (PQS), a key molecule in the QS signaling pathway. nih.govnih.govresearchgate.netbiorxiv.org By reducing the intracellular levels of PQS, the expression of numerous QS-regulated genes, including those for various virulence factors, is diminished. nih.govnih.govresearchgate.netbiorxiv.org
| Efflux Pump System | Organism | Substrate(s) | Consequence of Overexpression |
| MexCD-OprJ | Pseudomonas aeruginosa | Quaternary Ammonium (B1175870) Compounds, 4-hydroxy-2-heptylquinoline (HHQ) | Reduced susceptibility to QACs, Shutdown of quorum-sensing response |
Adaptations in Membrane Fatty Acid Composition
The bacterial cell membrane is the primary target of benzyldimethyltetradecylammonium chloride. In response to the membrane stress induced by this cationic surfactant, bacteria can alter the fatty acid composition of their cell membranes to maintain fluidity and integrity. nih.govspringernature.com This process, known as homeoviscous adaptation, is a general response to environmental stressors. nih.gov
While direct studies on the specific changes in membrane fatty acid composition in response to benzyldimethyltetradecylammonium chloride are limited, the general principle involves modifying the ratio of saturated to unsaturated fatty acids and altering fatty acid chain lengths. nih.govresearchgate.net For instance, an increase in the proportion of unsaturated fatty acids can increase membrane fluidity, which may counteract the membrane-rigidifying effects of certain antimicrobial agents. nih.gov Conversely, in other contexts, increased membrane rigidity through a higher proportion of straight-chain or saturated fatty acids can decrease the effectiveness of membrane-targeting antimicrobials. nih.gov The ability of bacteria to modulate their membrane composition represents a significant adaptive strategy to survive in the presence of membrane-active compounds like benzyldimethyltetradecylammonium chloride.
Role of Metabolic Degradation of the Compound as a Resistance Mechanism
Some bacteria have evolved the ability to not just tolerate but to metabolize and degrade benzyldimethyltetradecylammonium chloride, using it as a source of carbon and energy. This metabolic degradation serves as a potent resistance mechanism by effectively detoxifying the compound. For example, Aeromonas hydrophila has been shown to biodegrade benzyldimethylalkylammonium chloride (BAC), a group of compounds that includes benzyldimethyltetradecylammonium chloride. nih.gov
The degradation pathway in Aeromonas hydrophila involves the initial cleavage of the Calkyl-N bond, which separates the long alkyl chain from the benzyl-dimethylamine moiety. nih.gov This is followed by a series of enzymatic reactions, including demethylation and deamination, which ultimately break down the compound into less harmful substances like benzoic acid, which can then be further metabolized by the bacterium. nih.gov Similarly, communities of Pseudomonas spp. have been observed to biotransform n-tetradecylbenzyldimethylammonium chloride, commencing with the cleavage of the Calkyl-N bond to form benzyldimethylamine. researchgate.net
| Organism | Degradation Pathway | Key Metabolites |
| Aeromonas hydrophila | Cleavage of Calkyl-N bond, demethylation, deamination | Benzyldimethylamine, Benzylmethylamine, Benzylamine (B48309), Benzaldehyde, Benzoic acid nih.gov |
| Pseudomonas spp. | Cleavage of Calkyl-N bond | Benzyldimethylamine researchgate.net |
Genetic Determinants of Resistance (e.g., qacEΔ1 gene)
Resistance to benzyldimethyltetradecylammonium chloride is often conferred by specific resistance genes. Among the most significant of these is the qacEΔ1 gene. This gene, a variant of the qacE gene, encodes a small multidrug resistance (SMR) efflux pump. researchgate.netnih.govnwpii.com The qacEΔ1 gene is frequently located on mobile genetic elements such as class 1 integrons, which facilitates its spread among different bacterial species and strains. researchgate.netnih.govnwpii.com
Cross-Resistance with Other Antimicrobial Agents and Antibiotics
A significant concern associated with the use of benzyldimethyltetradecylammonium chloride is the potential for the development of cross-resistance to other antimicrobial agents, including clinically important antibiotics. This occurs when the mechanism that confers resistance to the biocide also provides resistance to an antibiotic.
Investigation of Co-resistance Phenotypes
Studies have demonstrated that the adaptation of bacteria to benzyldimethyltetradecylammonium chloride can lead to reduced susceptibility to various antibiotics. For instance, Pseudomonas fluorescens adapted to grow in the presence of benzyldimethyldodecyl ammonium chloride, a closely related compound, exhibited decreased susceptibility to the fluoroquinolone antibiotic ciprofloxacin. nih.govup.pt This highlights a direct link between biocide exposure and the emergence of antibiotic resistance.
The co-selection of resistance is often facilitated by the genetic linkage of resistance genes. The qac genes, which confer resistance to QACs, are frequently found on integrons that also carry a variety of antibiotic resistance genes. nih.goveuropa.eu This co-localization means that selection pressure from the biocide can inadvertently select for and maintain antibiotic resistance genes within a bacterial population, even in the absence of the antibiotic. This phenomenon of co-resistance is a critical public health concern as the widespread use of disinfectants containing benzyldimethyltetradecylammonium chloride may contribute to the proliferation of multidrug-resistant bacteria. europa.eumdpi.com
| Bacterial Species | Biocide Adapted To | Antibiotic with Reduced Susceptibility |
| Pseudomonas fluorescens | Benzyldimethyldodecyl ammonium chloride | Ciprofloxacin nih.govup.pt |
Impact on Microbial Community Structure under Long-Term Exposure
Long-term exposure to benzyldimethyltetradecylammonium chloride, a member of the benzalkonium chlorides (BACs) class of quaternary ammonium disinfectants, has been shown to significantly alter the structure of microbial communities. acs.orgnih.gov Research indicates that prolonged contact with this biocide leads to a reduction in microbial diversity and the selective enrichment of resistant species. acs.orgnih.gov
A key study investigating the effects of long-term BAC exposure on aerobic microbial communities identified a notable shift in the microbial composition. acs.orgnih.gov In communities exposed to BACs, there was a marked enrichment of Pseudomonas species, which are known for their intrinsic and acquired resistance mechanisms. acs.orgnih.gov This selective pressure results in a community that is less diverse but more tolerant to the antimicrobial agent.
Another study focusing on the effects of benzalkonium chloride on a membrane bioreactor (MBR) system demonstrated that long-term exposure reduced microbial community diversity and enriched for BAC-resistant microbes. nih.gov For instance, the relative abundance of the genus Pseudomonas increased from 0.02% to 14.9% over the operational period in the reactor with high BAC concentrations. nih.gov This shift in community structure is a clear adaptation to the environmental stress induced by the chemical. nih.gov
The following table summarizes the findings of a study on aerobic microbial communities exposed to BACs over an extended period.
| Microbial Community | Exposure Condition | Key Findings on Community Structure |
| DP | Unexposed control (fed dextrin/peptone) | Maintained diverse microbial community |
| DPB | Exposed to BACs (fed dextrin/peptone and BACs) | Reduced community diversity; enrichment of Pseudomonas species |
| B | Enriched with BACs (fed only BACs) | Significantly reduced diversity; predominantly Pseudomonas species |
Ecological and Clinical Implications of Resistance Development
The development of microbial resistance to benzyldimethyltetradecylammonium chloride has significant ecological and clinical consequences. The selection for resistant strains in the environment can lead to a reservoir of microorganisms that are not only tolerant to this specific biocide but may also exhibit cross-resistance to clinically important antibiotics. acs.orgnih.gov This phenomenon is a critical concern within the One Health framework, which recognizes the interconnectedness of human, animal, and environmental health. nih.gov
Surveillance Programs for Monitoring Resistance
Effective surveillance is crucial for understanding and mitigating the spread of antimicrobial resistance (AMR). who.int While many countries have established robust AMR surveillance programs for clinical settings, comprehensive monitoring in the environment is often lacking. nih.govamr-insights.eu However, the importance of the environmental dimension of AMR is increasingly recognized, as it plays a role in the dissemination and selection of resistant microorganisms. nih.govnih.govamr-insights.eu
Several international and national programs provide frameworks that could be adapted for monitoring resistance to biocides like benzyldimethyltetradecylammonium chloride:
WHO Global AMR Surveillance System (GLASS): This system primarily focuses on AMR in human health but promotes integration with surveillance in other sectors. who.int
Danish Integrated Antimicrobial Resistance Monitoring and Research Programme (DANMAP): An example of an integrated program that monitors antimicrobial use and resistance in humans, animals, and food. who.int
PATH-SAFE: A cross-governmental research program in the UK piloting national surveillance networks for AMR, which includes environmental sampling. blog.gov.uk
The development of effective environmental surveillance for biocide resistance faces several challenges, including the lack of standardized methods and an understanding of the baseline levels of resistance in different environments. nih.govamr-insights.euvkm.no A systematic approach is needed to identify high-risk environments and the concentrations of chemical agents that promote resistance selection. nih.gov
The table below outlines key components of a comprehensive environmental surveillance program for biocide resistance.
| Component | Description |
| Target Environments | Wastewater treatment plants, industrial effluents, agricultural runoff, and domestic settings where the biocide is frequently used. |
| Sampling Strategy | Regular and systematic collection of samples from identified high-risk environments. |
| Microbiological Analysis | Isolation and identification of resistant microbial species, with a focus on clinically relevant bacteria. |
| Molecular Techniques | Use of quantitative polymerase chain reaction (qPCR) and metagenomic sequencing to detect and quantify resistance genes. blog.gov.uk |
| Data Integration | Collaboration between public health, veterinary, and environmental agencies to share and analyze data within a One Health perspective. nih.gov |
Influence on Horizontal Gene Transfer of AMR Determinants
Benzyldimethyltetradecylammonium chloride and other quaternary ammonium compounds can influence the horizontal gene transfer (HGT) of antimicrobial resistance determinants. HGT is a key mechanism for the rapid spread of resistance genes among bacteria. nih.gov Exposure to sub-inhibitory concentrations of these biocides, which are often found in the environment, can promote HGT through processes like conjugation and transformation. nih.govresearchgate.net
Studies have shown that the presence of BACs can increase the transfer of plasmids carrying resistance genes between bacterial cells. researchgate.net This is a significant concern because it means that the use of this biocide could inadvertently contribute to the dissemination of resistance to a wide range of antibiotics. The exposure of environmental microorganisms to a mixture of biocides and antibiotics can create a selective pressure that fixes HGT events, leading to the spread of resistance elements across different bacterial species and niches. nih.gov
Research has indicated that exposure of microbial communities to BACs can lead to an increased number of copies of key multidrug resistance genes. acs.orgnih.govprocesscleaningsolutions.com This suggests that even at concentrations that are not lethal to the bacteria, these compounds can trigger mechanisms that facilitate the sharing of genetic material, thereby accelerating the evolution and spread of antimicrobial resistance. researchgate.net
Environmental Fate and Ecotoxicological Research
Biodegradation Pathways and Kinetics in Environmental Systems
The biodegradation of BDTAC is a critical process that reduces its environmental concentration. While it is considered biodegradable, the extent and rate can be influenced by various factors. researchgate.netnih.gov
Specific bacterial strains have demonstrated the ability to break down BDTAC and related benzalkonium chlorides (BACs). For instance, an enriched community of Pseudomonas spp. has been shown to be dominant in cultures grown with BACs, utilizing debenzylation as a key transformation pathway for n-tetradecylbenzyldimethylammonium chloride. researchgate.net Research has also identified that Pseudomonas was prevalent in enriched cultures grown with BACs. researchgate.net
Aeromonas hydrophila sp. K, isolated from polluted soil, can utilize BACs as its sole source of carbon and energy. nih.govcapes.gov.br This bacterium is capable of degrading BDTAC, highlighting its role in the natural attenuation of these compounds in contaminated environments. nih.govcapes.gov.brresearchgate.net Studies have shown that Aeromonas hydrophila can also use BACs as a nitrogen source, although the growth rate is significantly lower compared to when a separate nitrogen source is available. researchgate.net
The biodegradation of BDTAC proceeds through several metabolic steps. A primary initial step is the cleavage of the C-alkyl-N bond, leading to the formation of benzyldimethylamine (BDMA). researchgate.netnih.govcapes.gov.br This has been observed in studies with both Pseudomonas spp. and Aeromonas hydrophila. researchgate.netcapes.gov.br
Further degradation of BDMA can occur through different pathways. In studies with Aeromonas hydrophila, subsequent N-demethylation reactions lead to the formation of benzylmethylamine and benzylamine (B48309). nih.govcapes.gov.brresearchgate.net This is followed by deamination to produce benzaldehyde, which is then rapidly converted to benzoic acid and further degraded. nih.govcapes.gov.brresearchgate.net
However, in contrast, kinetic assays with an enriched Pseudomonas community did not detect benzylmethylamine or benzylamine as intermediates. researchgate.net This suggests an alternative pathway where BDMA is transformed to dimethylamine (B145610) and benzoic acid via debenzylation. researchgate.net Metabolic adaptations in bacteria for degrading QACs can also involve hydroxylation and β-oxidation. researchgate.net
The degradation of BACs can also proceed through ω-oxidation and subsequent β-oxidation of the alkyl chain. au.dk This has been observed in moving bed biofilm reactors, where a series of metabolites were identified, indicating the progressive shortening of the alkyl chain. au.dk
Table 1: Key Degradation Metabolites of Benzyldimethyltetradecylammonium (B97909) chloride
| Metabolite | Proposed Formation Pathway | Reference |
| Benzyldimethylamine (BDMA) | Cleavage of the C-alkyl-N bond | researchgate.netnih.govcapes.gov.br |
| Benzylmethylamine | N-demethylation of BDMA | nih.govcapes.gov.brresearchgate.net |
| Benzylamine | N-demethylation of benzylmethylamine | nih.govcapes.gov.brresearchgate.net |
| Benzaldehyde | Deamination of benzylamine | nih.govcapes.gov.brresearchgate.net |
| Benzoic Acid | Oxidation of benzaldehyde | nih.govcapes.gov.brresearchgate.net |
| Dimethylamine | Debenzylation of BDMA | researchgate.net |
Wastewater treatment plants (WWTPs) are a primary point of entry for BDTAC into the environment. nih.gov Moving Bed Biofilm Reactors (MBBRs) have been investigated for their efficiency in removing BACs from wastewater. researchgate.netnih.gov These systems utilize biofilm carriers to provide a large surface area for microbial growth, enhancing the biodegradation of pollutants. researchgate.net
Studies have shown that MBBRs can achieve high removal rates for BACs. researchgate.net The degradation process in these reactors involves both the suspended activated sludge and the biofilm on the carriers. nih.gov The efficiency of removal can depend on factors such as the hydraulic retention time and the filling ratio of the biofilm carriers. nih.gov
In MBBRs, the degradation of BACs has been shown to proceed through various pathways, leading to the formation of numerous metabolites. au.dk Research has identified 45 different metabolites in lab-scale MBBRs treating BACs, indicating complex degradation processes. au.dk Some of these metabolites have also been detected in the effluent of full-scale WWTPs. au.dk While BACs are largely removed through adsorption to sludge and biodegradation, the presence of these metabolites in the effluent highlights the importance of understanding their potential environmental impact. researchgate.netau.dk
Environmental Distribution and Transport Mechanisms
The distribution of BDTAC in the environment is heavily influenced by its physical and chemical properties, particularly its cationic nature. nih.govresearchgate.net
BDTAC exhibits a strong tendency to adsorb to negatively charged particles in the environment, such as those found in soils, sediments, and suspended organic matter. nih.govresearchgate.net This is due to the electrostatic attraction between the positively charged nitrogen atom in the BDTAC molecule and the negatively charged surfaces of these materials. researchgate.net
The adsorption of BDTAC to soil is influenced by the soil's composition, with higher adsorption observed in soils with a higher percentage of clay and organic matter. researchgate.netnih.gov The length of the alkyl chain also plays a role, with longer chains, as in BDTAC, leading to greater adsorption compared to BACs with shorter alkyl chains. researchgate.netnih.gov Adsorption isotherm data for BDTAC often fit the Langmuir model well, suggesting a monolayer adsorption process. researchgate.netnih.goveeer.org This strong adsorption to solid phases means that a significant portion of BDTAC in aquatic environments will be associated with suspended solids and bottom sediments. nih.gov
The potential for BDTAC to leach through agricultural soils and contaminate groundwater is considered low. nih.govresearchgate.netnih.gov This is a direct consequence of its strong adsorption to soil particles. nih.govresearchgate.netnih.gov
Column leaching studies have demonstrated that very little BDTAC moves through the soil profile. researchgate.netnih.gov For instance, one study found that less than 1% of a similar BAC leached through a sandy loam soil column. researchgate.netnih.gov The strong binding to soil components effectively immobilizes the compound, reducing its mobility and the risk of it becoming bioavailable through leaching at environmentally relevant concentrations. researchgate.netnih.gov Therefore, while BDTAC may accumulate in the upper layers of soil, especially in areas where biosolids are applied, its downward movement towards groundwater is limited. nih.gov
Plant Uptake and Accumulation in Crop Tissues
Benzyldimethyltetradecylammonium chloride, a type of benzalkonium chloride (BAC), has the potential to enter the food chain through plant uptake from contaminated environments. nih.gov Research conducted in hydroponic systems has demonstrated the uptake and subsequent phytotoxicity of this compound in crop plants such as lettuce (Lactuca sativa L.) and garden cress (Lepidium sativum L.). nih.gov
In one study, while germination was not affected by concentrations up to 100 mg L⁻¹, the emergent seedlings of lettuce and garden cress showed sensitivity at concentrations of 1 mg L⁻¹ and 5 mg L⁻¹, respectively. nih.gov A 12-day exposure to a 0.25 mg L⁻¹ concentration of benzyldimethyltetradecylammonium chloride resulted in a significant reduction in plant dry weight by 68% for lettuce and 75% for garden cress. nih.gov Visible symptoms of toxicity, including necrosis, chlorosis, and wilting, were also observed. nih.gov
Analysis using high-performance liquid chromatography-mass spectroscopy confirmed the presence of the compound in both the roots and shoots of the exposed plants, indicating its uptake and translocation within the plant tissues. nih.gov Furthermore, the study noted that nitrogen and magnesium concentrations in the treated lettuce were 50% lower than in the control group, suggesting that the compound might induce nutrient deficiencies. nih.gov
Table 1: Phytotoxicity of Benzyldimethyltetradecylammonium Chloride in Lettuce and Garden Cress
| Species | Exposure Concentration (mg L⁻¹) | Observation | Finding |
| Lactuca sativa (Lettuce) | 1 | Seedling Sensitivity | Emergent seedlings were sensitive. nih.gov |
| Lactuca sativa (Lettuce) | 0.25 (12-day exposure) | Dry Weight Reduction | 68% reduction in plant dry weight. nih.gov |
| Lepidium sativum (Garden Cress) | 5 | Seedling Sensitivity | Emergent seedlings were sensitive. nih.gov |
| Lepidium sativum (Garden Cress) | 0.25 (12-day exposure) | Dry Weight Reduction | 75% reduction in plant dry weight. nih.gov |
Aquatic Ecotoxicity Assessments
Benzyldimethyltetradecylammonium chloride is classified as very toxic to aquatic life, with hazard statements indicating both acute and long-lasting detrimental effects on aquatic organisms. nih.govindustrialchemicals.gov.auserva.de Its ecotoxicity is a significant concern due to its potential release into waterways from various applications. nih.gov
Toxicity to Aquatic Organisms (e.g., Daphnia magna, algae such as Chlorella vulgaris)
The compound demonstrates high toxicity to a range of aquatic organisms. For the aquatic invertebrate Daphnia magna, a key species in freshwater ecosystems, the 48-hour median effective concentration (EC50) for a similar alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC C12-16) was found to be 0.0058 mg/L. epa.gov
Toxicity has also been assessed for algae. In studies with the marine diatom Skeletonema costatum, the 96-hour EC50 value, based on biomass, was 0.058 mg/L. epa.gov The No-Observed-Effect Concentration (NOEC) for cell density, biomass, and growth rate over 96 hours was determined to be 0.035 mg/L. epa.gov The broader category of alkyl dimethyl benzyl ammonium chlorides (ADBACs) has been shown to be toxic to 29 freshwater species across various trophic levels, including algae, fish, and invertebrates. nih.gov
Table 2: Acute Ecotoxicity of Benzyldimethyltetradecylammonium Chloride and Related ADBACs
| Test Organism | Endpoint | Concentration (mg/L) | Source(s) |
| Daphnia magna (Aquatic Invertebrate) | 48-hr EC50 | 0.0058 | epa.gov |
| Skeletonema costatum (Algae) | 96-hr EC50 (Biomass) | 0.058 | epa.gov |
| Skeletonema costatum (Algae) | 96-hr NOEC (Growth Rate) | 0.035 | epa.gov |
Long-Term Environmental Effects on Aquatic Life
The chemical is recognized as being very toxic to aquatic life with long-lasting effects. nih.gov This classification is due to its persistence and inherent toxicity. industrialchemicals.gov.au However, its environmental fate characteristics can mitigate some of this toxicity. nih.gov The compound has a strong tendency to bind to suspended solids and sediment, which can reduce its bioavailability in the water column. industrialchemicals.gov.aunih.gov
Long-term toxicity studies have been conducted to understand chronic effects. For Daphnia magna, no adverse effects on reproduction were observed at a concentration of 4.15 µg/L (0.00415 mg/L). epa.gov In a study on the fathead minnow (Pimephales promelas), a concentration of 32.2 µg/L (0.0322 mg/L) showed no effects on reproduction and growth. epa.gov
Furthermore, the bioaccumulation potential in aquatic organisms is considered low. industrialchemicals.gov.au As a surfactant, the compound tends to be retained on epithelial surfaces, such as gills, rather than readily crossing cellular membranes and accumulating in tissues. industrialchemicals.gov.au
Table 3: Chronic Ecotoxicity of Benzyldimethyltetradecylammonium Chloride and Related ADBACs
| Test Organism | Endpoint | No-Observed-Effect Concentration (NOEC) | Source(s) |
| Daphnia magna (Aquatic Invertebrate) | Reproduction | 4.15 µg/L | epa.gov |
| Pimephales promelas (Fathead Minnow) | Reproduction and Growth | 32.2 µg/L | epa.gov |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatography is the cornerstone for the analysis of benzyldimethyltetradecylammonium (B97909) chloride, allowing for its separation from other related homologues and matrix interferences. medchemexpress.com Trace analysis, in particular, demands techniques that can isolate and preconcentrate the analyte to achieve the necessary levels of sensitivity. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing benzyldimethyltetradecylammonium chloride and other non-volatile, polar compounds. The choice of detector is critical and is determined by the required sensitivity and selectivity of the analysis.
HPLC with Diode-Array Detection (DAD): This method is suitable for quantifying benzalkonium chlorides (BZCs), as the benzene (B151609) ring in their structure allows for UV detection. researchgate.net A validated HPLC-DAD method for the simultaneous analysis of C12, C14 (benzyldimethyltetradecylammonium chloride), and C16 homologues in wastewater has been developed. The separation can be achieved on a specialized column, such as an Acclaim Surfactant Plus, under isocratic elution conditions with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution. Detection is typically set around 262 nm. This approach demonstrates good linearity and provides detection limits in the microgram-per-liter (µg/L) range.
Table 1: HPLC-DAD Method Parameters for Benzyldimethyltetradecylammonium Chloride (C14-BZCL) Analysis in Wastewater.
| Parameter | Value |
| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.2 M Ammonium Acetate (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 262 nm |
| Limit of Detection (LOD) | 19 µg/L |
| Limit of Quantification (LOQ) | 5.6 µg/L |
| Linear Range | 1 mg/L - 100 mg/L |
HPLC with Mass Spectrometry (MS and MS/MS): For higher selectivity and sensitivity, especially in complex matrices, HPLC is coupled with a mass spectrometer. usgs.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance for the analysis of QACs in biological samples like human serum and urine. nih.gov This technique is highly amenable to QACs due to their ease of ionization via electrospray ionization (ESI). researchgate.net In LC-MS analysis, benzyldimethyltetradecylammonium chloride (C14-BAC) is identified by its specific mass-to-charge ratio (m/z) of 332, corresponding to its molecular ion. usgs.gov In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions, such as those at m/z 91 (tropylium ion) and m/z 240 (loss of the benzyl (B1604629) group), which allows for unequivocal structural identification. usgs.govnih.gov
Table 2: LC-MS/MS Parameters for Benzyldimethyltetradecylammonium Chloride (C14-BAC). usgs.govnih.gov
| Parameter | C14-BAC |
| Precursor Ion (Q1) [m/z] | 332 |
| Product Ion 1 (Quantifier) [m/z] | 91 |
| Product Ion 2 (Qualifier) [m/z] | 240 |
While LC-MS is more common for polar, non-volatile compounds like QACs, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, typically after a chemical derivatization step to increase the analyte's volatility. dss.go.thchromatographyonline.com A method involving Hofmann degradation has been used to convert alkylbenzyldimethylammonium chlorides (ABDACs) into their corresponding alkyldimethylamines, which are more amenable to GC analysis. dss.go.th This approach allows for the identification and quantification of the parent compounds in environmental samples. dss.go.th
GC-MS provides high chromatographic resolution and is readily available in many laboratories. dss.go.th The analysis is often performed on a DB-5MS capillary column, and the mass spectrometer is operated in electron impact (EI) mode. dss.go.th While this method has proven effective, with high precision and sensitivity for the parent compounds, recent studies focused on identifying metabolites, such as ω-hydroxy and ω-carboxylic acid derivatives, more commonly utilize the enhanced capabilities of LC-MS/MS. nih.govdss.go.th
Table 3: GC/MS Method Parameters for Derivatized ABDACs. dss.go.th
| Parameter | Value |
| Derivatization | Hofmann degradation with potassium tert-butoxide |
| GC Column | DB-5MS (30 m × 0.25 mm i.d., 0.25-μm film) |
| Injection Mode | Splitless |
| Temperature Program | 100 °C (2 min), ramp 8 °C/min to 280 °C (hold 5 min) |
| Detection | Mass Spectrometry (Electron Impact mode) |
| Sensitivity (C12-C16) | 0.01 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (sub-2 µm), offers faster analysis times, greater resolution, and improved sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS is a powerful tool for quantifying trace levels of analytes in highly complex biological matrices like blood, serum, and urine. nih.govnih.gov
This technique has been successfully applied to the determination of various QACs, including benzyldimethyltetradecylammonium chloride and its metabolites, in human serum and urine. nih.gov The method's high selectivity and sensitivity allow for method detection limits in the nanogram-per-milliliter (ng/mL) range. nih.gov The robustness of UPLC-MS/MS minimizes matrix effects and interferences, which is crucial when dealing with the inherent complexity of biological fluids, ensuring accurate and precise quantification. nih.govnih.gov
Sample Preparation Strategies for Environmental and Biological Samples
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. Its primary goals are to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com
Solid Phase Extraction (SPE) is a widely adopted cleanup and concentration technique for liquid samples. For cationic compounds like benzyldimethyltetradecylammonium chloride, various SPE sorbents can be used depending on the sample matrix.
Environmental Samples: For wastewater and river water, polymeric cartridges (e.g., Strata X, Oasis HLB) and reversed-phase C18 cartridges have been used effectively. usgs.govnih.gov The process involves passing the water sample through the cartridge, where the analyte is retained. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent. This procedure has demonstrated high recovery rates, often between 71% and 95%. usgs.gov
Biological Samples: In the analysis of human serum and urine, SPE using weak cation-exchange cartridges is employed for sample purification. nih.gov This targeted mechanism leverages the positive charge of the quaternary ammonium compound for selective retention, leading to a cleaner extract and improved sensitivity in subsequent LC-MS/MS analysis. nih.gov
Soil and Sludge: For solid matrices like soil and sewage sludge, an initial solvent extraction is performed, followed by a cleanup step using SPE cartridges to remove matrix components before analysis. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach originally developed for pesticide residue analysis in food but is applicable to a wide range of analytes and matrices. nih.govsigmaaldrich.comyoutube.com It is particularly useful for extracting contaminants from complex food samples such as fruits, vegetables, and other commodities. nih.govresearchgate.net
The standard QuEChERS procedure involves two main steps:
Extraction/Partitioning: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile. Magnesium sulfate (B86663), sodium chloride, and buffering salts are then added. This "salting-out" step induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile layer. nih.govresearchgate.net
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. A common combination includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and anhydrous magnesium sulfate to remove residual water. nih.govresearchgate.net After shaking and centrifugation, the final cleaned extract is ready for chromatographic analysis. youtube.com This efficient process improves laboratory throughput and yields high analyte recoveries. sigmaaldrich.com
Addressing Matrix Effects in Quantitative Analysis
Matrix effects, which are the alteration of an analyte's response due to the co-eluting components of the sample matrix, pose a significant challenge in the quantitative analysis of BDTAC, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. To ensure reliable data, several strategies are employed to compensate for or eliminate these interferences.
Proper calibration is fundamental to correcting for matrix effects. The choice of calibration strategy depends on the nature of the sample matrix and the availability of a representative blank matrix.
Matrix-Matched Calibration: This strategy is employed when a blank matrix, free of the target analyte, is available and can be prepared to closely resemble the composition of the actual samples. nih.govyoutube.com Calibration standards are prepared by spiking known concentrations of BDTAC into this blank matrix. By doing so, the standards and the samples experience similar matrix effects, leading to more accurate quantification. researchgate.net For instance, in the analysis of BDTAC in food products like lettuce, orange, or milk, a matrix-matched calibration curve would be prepared by adding standard solutions to analyte-free samples of the same food type. researchgate.netaesan.gob.es This approach helps to compensate for signal suppression or enhancement caused by complex matrix components such as fats, proteins, and sugars. researchgate.net The European guidelines for pesticide residue analysis recommend using matrix-matched standard calibration for accurate measurements. researchgate.net
Standard Addition: When a representative blank matrix is unavailable or its composition is highly variable and cannot be consistently reproduced, the standard addition method is the preferred approach. fresnostate.eduyoutube.com This technique involves dividing an unknown sample into several aliquots. One aliquot is measured as is, while increasing, known amounts of the BDTAC standard are added to the other aliquots. libretexts.org All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The absolute concentration of BDTAC in the original sample is determined by extrapolating the resulting linear regression line to the point where the response is zero. fresnostate.edulibretexts.org This method is effective because the analyte and the added standard are both subjected to the same matrix effects within each specific sample, thereby providing a built-in correction. youtube.com The standard addition method has been successfully used for the quantification of quaternary ammonium compounds on surfaces in food processing environments. cabidigitallibrary.org
Table 1: Comparison of Calibration Strategies for BDTAC Analysis
| Strategy | Principle | When to Use | Advantages | Limitations |
|---|---|---|---|---|
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is compositionally similar to the samples. nih.govyoutube.com | When a representative, analyte-free blank matrix is available. nih.gov | Effectively compensates for consistent matrix effects across multiple samples. researchgate.net | Difficult to implement if the sample matrix is highly variable or a blank matrix is unavailable. youtube.com |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample. fresnostate.edulibretexts.org | When the matrix is complex, variable, or a blank matrix is not available. youtube.com | Corrects for matrix effects specific to each individual sample. fresnostate.edu | More time-consuming and requires a larger sample volume compared to external calibration. |
Use of Isotopic Labeled Internal Standards
The use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis by mass spectrometry, as it provides the most effective compensation for matrix effects. scispace.comacanthusresearch.comnih.gov A SIL-IS is a version of the analyte—in this case, BDTAC—in which one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). acanthusresearch.com
This labeled standard is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample preparation (extraction, cleanup) and chromatographic analysis. acanthusresearch.comnih.gov Because it co-elutes with the native BDTAC, it experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source. nih.gov By adding a known amount of the SIL-IS to every sample, standard, and blank at the beginning of the analytical process, the ratio of the response of the native analyte to the response of the SIL-IS is used for quantification. This ratio remains constant even if signal intensity fluctuates due to matrix effects or variations in instrument performance, leading to highly accurate and precise results. scispace.comnih.gov For the analysis of benzalkonium chlorides, deuterated analogues such as benzyldimethyldodecylammonium chloride-d7 are often used. nih.govhpc-standards.com
Table 2: Examples of Isotopic Labeled Internal Standards for Quaternary Ammonium Compound Analysis
| Internal Standard | Analyte Class | Isotopic Label | Common Application | Reference |
|---|---|---|---|---|
| Benzyldimethyldodecylammonium chloride-d7 | Benzalkonium Chlorides (BACs) | Deuterium (d7) | LC-MS/MS analysis of BACs in human serum and urine. | nih.gov |
| Benzylhexadecyldimethylammonium chloride-d7 | Benzalkonium Chlorides (BACs) | Deuterium (d7) | LC-MS/MS analysis of BACs in biological matrices. | nih.gov |
| D7-Benzyldimethyldodecylammonium chloride | Benzalkonium Chlorides (BACs) | Deuterium (d7) | Reference material for residue analysis. | hpc-standards.com |
Spectrophotometric Determination Methods
Spectrophotometry offers a simpler and more accessible alternative to chromatographic methods for the determination of BDTAC, particularly for quality control or in settings where advanced instrumentation is not available. sigmaaldrich.com These methods are typically based on the principle of ion-pair extraction. researchgate.net
BDTAC, as a cationic surfactant, can form an ion-association complex with a large, anionic dye. researchgate.netgeno-chem.com This complex is then extracted into an organic solvent, and the intensity of the color in the organic phase is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The absorbance is directly proportional to the concentration of BDTAC.
Commonly used anionic dyes include sulfonphthaleins like bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB), as well as other dyes like eosin (B541160) Y and xylenol orange. cabidigitallibrary.orgresearchgate.net The reaction is typically carried out in a buffered aqueous solution to control the pH, which is crucial for both the dye's charge state and the efficiency of the ion-pair formation and extraction. For example, a method using eosin Y to quantify quaternary ammonium compounds on stainless steel surfaces was performed in a borate (B1201080) buffer at pH 8. cabidigitallibrary.org The resulting colored complex is extracted into a water-immiscible organic solvent, such as chloroform, before measurement. researchgate.net
These methods are valued for their speed and cost-effectiveness. Research has demonstrated their suitability for quantifying BDTAC in pharmaceutical formulations and on sanitized surfaces, with good linearity and detection limits often in the low mg/L range. cabidigitallibrary.orgresearchgate.net
Table 3: Summary of Spectrophotometric Methods for Benzalkonium Chloride (BAC) Determination
| Reagent Dye | pH | λmax (nm) | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Reference |
|---|---|---|---|---|---|
| Bromocresol Green (BCG) | 8.5 | 412 | - | - | researchgate.net |
| Bromophenol Blue (BPB) | 8.5 | 412 | - | - | researchgate.net |
| Bromothymol Blue (BTB) | 8.5 | 412 | - | - | researchgate.net |
| Xylenol Orange (XO) | 8.5 | 436 | - | - | researchgate.net |
| Eosin Y | 8.0 | - | 0.5 - 10 | 0.53 | cabidigitallibrary.org |
Note: Specific data for BDTAC was not always differentiated from general Benzalkonium Chloride (BKC) in the cited literature.
Comparative Studies with Other Quaternary Ammonium Compounds
Efficacy Comparisons with Didecyldimethylammonium chloride (DDAC) and other BAC Homologs (C12, C16)
The antimicrobial efficacy of benzalkonium chlorides is significantly influenced by the length of their alkyl chains, with C12 and C14 derivatives generally exhibiting the highest biocidal activity. nih.goveurl-pesticides.eu The lipophilicity of the alkyl chain plays a crucial role in the interaction of the QAC with the microbial cell membrane.
Studies have shown varied results when comparing the efficacy of DDAC with BAC homologs. In some instances, DDAC has demonstrated higher bactericidal activity than N-benzyl-N,N-dimethyldodecylammonium chloride (ADBAC). science.gov One study found that while DDAC and mixtures of BAC and DDAC showed similar trends in antibacterial activity, DDAC had slightly greater efficacy. nih.gov Conversely, other research has indicated that BAC and DDAC can have comparable potencies in disrupting the outer membrane of Pseudomonas aeruginosa. nih.gov
The minimum inhibitory concentration (MIC) is a key metric for comparing antimicrobial efficacy. For Enterococcus species, isolates were found to be susceptible to lower concentrations of DDAC compared to a commercial BAC product. researchgate.net Specifically, the MIC50 for DDAC was 1 mg/L for both E. faecalis and E. faecium, while the MIC90 was 1 mg/L and 2 mg/L, respectively. researchgate.net In another study, commercial disinfectants containing DDAC were effective against E. coli and S. aureus, with MIC values varying depending on the formulation. nih.gov For instance, some DDAC-containing products inhibited E. coli at concentrations as low as 0.01 g/L. nih.gov
The choice of microorganism and the specific formulation of the disinfectant product can influence the observed efficacy. For example, some BAC/DDAC formulations were more effective against Gram-positive bacteria, while others showed greater effectiveness against Gram-negative bacteria. nih.gov
Toxicological Profile Comparisons (e.g., cytotoxicity, hemolysis)
The toxicological profiles of QACs, particularly their cytotoxicity and potential to cause hemolysis, are critical considerations. Similar to efficacy, the alkyl chain length of BAC homologs plays a significant role in their toxicity.
Research on human lung epithelial cells has demonstrated that C16-BAC, which possesses the longest alkyl chain among the tested homologs, is more cytotoxic than C12-BAC or C14-BAC. nih.gov In the context of ocular toxicity, studies on rabbit eyes have shown that C12-BAC is less toxic than C14-BAC and a commercial BAK (benzalkonium chloride) mixture. nih.govnovonordiskpharmatech.com The ocular toxicity was ranked as C12-BAK < BAK mixture < C14-BAK. nih.gov
A comprehensive review of toxicological data submitted to regulatory agencies concluded that DDAC and C12-C16 alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) have similar hazard profiles. researchgate.netnih.gov Both are poorly absorbed through oral and dermal routes, are not systemically distributed, and are primarily excreted in the feces. researchgate.netnih.gov Furthermore, they are not considered dermal sensitizers, specific developmental or reproductive toxicants, carcinogenic, or genotoxic. researchgate.netnih.gov However, at high concentrations, both DDAC and C12-C16 ADBAC can be irritating or corrosive to the skin. researchgate.netnih.gov
The hemolytic activity of QACs is another important toxicological parameter. While specific comparative data on the hemolytic activity of C14-BAC versus DDAC, C12-BAC, and C16-BAC is limited in the provided search results, the general principle is that membrane-active compounds like QACs have the potential to lyse red blood cells. The structural characteristics, such as alkyl chain length and the nature of the hydrophilic head group, influence this activity.
Differences in Resistance Mechanisms and Susceptibility Development
The widespread use of QACs has raised concerns about the development of microbial resistance. Bacteria can develop resistance to QACs through various mechanisms, primarily involving alterations to the cell envelope and the expression of efflux pumps that actively expel the biocides from the cell.
Exposure of food-associated bacteria to subinhibitory concentrations of DDAC has been shown to lead to reduced susceptibility to other biocides, including benzalkonium chloride. nih.gov This suggests the potential for cross-resistance development. Studies have also indicated that long-term exposure to both BAC and DDAC can induce resistance to antibiotics. nih.gov Interestingly, one study found that while E. coli adapted more quickly to BAC, exposure to DDAC resulted in 20–167% higher antibiotic resistance and 56% more mutations. nih.gov
The development of resistance can be species-dependent. For instance, following adaptation to DDAC, a threefold increase in MIC values was observed in a significant percentage of Escherichia coli and Listeria monocytogenes strains, but only in a small fraction of Salmonella strains. nih.gov
The stability of induced resistance can also differ. Phenotypic resistance induced by subinhibitory concentrations of both BAC and DDAC was found to be reversible after the removal of the QAC stress. nih.gov However, resistance induced by inhibitory concentrations was irreversible. nih.gov This highlights the importance of using appropriate concentrations of disinfectants to avoid the selection and persistence of resistant strains.
The primary mechanisms of resistance to QACs include:
Efflux pumps: These are membrane proteins that actively transport a wide range of substrates, including QACs and antibiotics, out of the bacterial cell. Overexpression of these pumps is a common mechanism of resistance.
Cell membrane alterations: Changes in the composition of the cell membrane, such as modifications to fatty acids or lipopolysaccharides, can reduce the permeability of the membrane to QACs, thereby decreasing their effectiveness.
Biofilm formation: Bacteria within biofilms are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.
Environmental Fate and Biodegradation Rate Comparisons among QACs
The environmental fate of QACs is largely governed by their strong tendency to sorb to organic matter in soil and sediment, as well as their biodegradability. researchgate.net Both BAC and DDAC are generally considered to be biodegradable under aerobic conditions and are removed from wastewater at high percentages. nih.gov
The biodegradation of benzalkonium chlorides is influenced by the length of the alkyl chain. Studies have shown that BAC homologs with shorter alkyl chains (C8, C10, C12, C14) are more readily biodegradable than those with longer chains (C16, C18). nih.gov For instance, one study reported biodegradation rates of 79%–95% for C8, C10, C12, and C14 ADBAC, while C16 and C18 ADBAC showed virtually no biodegradation. nih.gov The degradation of BACs can be initiated through dealkylation, a process that reduces their toxicity. researchgate.net
DDAC is also considered biodegradable, with studies showing greater than 70% degradation in 28 days under aerobic aquatic conditions. nih.gov However, in an aerobic soil metabolism study, DDAC was found to be stable with very little degradation over 365 days. nih.gov This suggests that the environmental compartment and the specific microbial communities present significantly impact its persistence.
It has been observed that the presence of other organic matter can influence the biodegradation of QACs. Small concentrations of yeast extract or glucose have been shown to aid in the biodegradation of some QACs, while larger amounts can postpone their decomposition. epa.gov
Advanced Research Applications and Methodological Contributions
Use in Membrane-Mimetic Systems and Vesicle Studies
Benzyldimethyltetradecylammonium (B97909) chloride (BTDACl) and similar cationic surfactants are utilized in the study of biological membranes through the creation of artificial membrane systems. These systems, such as lipid bilayers and vesicles, mimic the cellular plasma membrane, providing a controlled environment for investigating the interactions of molecules with cell surfaces. nih.govmdpi.com
The study of plasma membrane-derived vesicles is a key area where such compounds are relevant. nih.gov These vesicles serve as model systems for biochemical and biophysical investigations of membrane proteins and their organization. nih.gov While specific studies focusing solely on BTDACl are not abundant, the behavior of analogous cationic surfactants provides significant insights. For instance, the interaction of the cationic surfactant benzyldimethylhexadecylammonium chloride (BDMHA+), a close structural relative, has been studied at the silica-water interface, which serves as a mimic for the charged surface of a biological membrane. acs.org These studies use techniques like Total Internal Reflection (TIR) Raman spectroscopy to probe the adsorption and structural arrangement of the surfactant molecules at the interface. acs.org
Research on other membrane-active peptides, like alamethicin, in ether-linked phospholipid bilayers further illustrates the principles at play. nih.gov Such studies examine how molecules insert into and potentially disrupt the lipid bilayer, which is fundamental to understanding the antimicrobial mechanism of quaternary ammonium (B1175870) compounds. nih.gov The orientation and aggregation of these molecules within the membrane are critical factors that determine their biological activity. nih.gov The insights gained from these model systems are crucial for understanding how BTDACl might interact with and perturb the membranes of microorganisms.
Integration into Polymer Science and Material Engineering (e.g., PVC blends with antimicrobial activity)
A significant application of benzyldimethyltetradecylammonium chloride and related compounds is in the development of antimicrobial polymers. By integrating these cationic biocides into polymer matrices, materials with inherent resistance to microbial colonization can be created. mdpi.commdpi.com This is particularly relevant for materials like polyvinyl chloride (PVC), which is widely used in applications where microbial growth is a concern. nih.govscispace.com
The modification of PVC to impart antimicrobial properties is an active area of research. scispace.comescholarship.org One common approach is the melt-blending of antimicrobial agents into the PVC matrix. nih.gov Quaternary ammonium compounds are effective for this purpose due to their thermal stability and potent antimicrobial action. nih.gov When blended with PVC, these compounds can migrate to the surface or be presented on the surface, where they can interact with and disrupt the membranes of bacteria and fungi. mdpi.comnih.gov
Research has demonstrated that incorporating quaternary ammonium compounds into materials like denture-based resins can effectively inhibit the growth of fungi such as Candida albicans without compromising the mechanical properties of the material. nih.gov The long alkyl chain (tetradecyl in the case of BTDACl) enhances the lipophilicity of the molecule, facilitating its interaction with bacterial membranes. nih.gov The development of these bioactive polymers has potential applications in medical devices, food packaging, and other areas where preventing biofilm formation is critical. nih.govrsc.org
Table 1: Examples of Antimicrobial Polymer Modifications
| Polymer Base | Antimicrobial Agent Type | Method of Integration | Target Application |
| Polyvinyl Chloride (PVC) | Quaternary Ammonium Salt | Blending, Surface Grafting | Medical devices, Catheters nih.govescholarship.org |
| Denture-Based Resin | Benzyldimethyldodecyl ammonium chloride | Incorporation into matrix | Antifungal Dentures nih.gov |
| Polyurethane | N-halamine polymers | Surface Modification | Food Contact Surfaces rsc.org |
| Cellulose | Quaternary Phosphonium Salt | Chemical Modification | Antifungal materials mdpi.com |
Applications in Protein Purification and Electrophoresis (e.g., in 2D-PAGE)
Cationic detergents like benzyldimethyltetradecylammonium chloride play a crucial role in advanced proteomics techniques, particularly in the separation of hydrophobic membrane proteins. Standard two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) often struggles with these proteins due to their poor solubility in the buffers used for the first-dimension isoelectric focusing (IEF). nih.gov
To overcome this limitation, an alternative electrophoretic technique, two-dimensional benzyldimethyl-n-hexadecylammonium chloride/SDS-PAGE (2D-BAC/SDS-PAGE), has been developed. nih.gov This method uses the cationic detergent BAC (a hexadecyl analog of BTDACl) in the first dimension, which effectively solubilizes and separates highly hydrophobic proteins. The second dimension is a standard SDS-PAGE. nih.gov This technique has successfully enabled the identification of extremely hydrophobic proteins, such as cytochrome-c oxidase subunit I, which has 12 transmembrane domains. nih.gov
Another application is in acidic polyacrylamide gel electrophoresis systems. A system using benzyldimethyl-n-hexadecylammonium chloride has been described for resolving proteins with base-labile modifications. nih.gov The cationic detergent is used to solubilize proteins under acidic conditions, allowing for their separation while preserving these sensitive modifications. nih.gov Furthermore, in capillary electrophoresis (CE), coatings with positively charged polymers like poly(diallyldimethylammonium chloride) have been used to separate basic proteins with high efficiency and reproducibility. nih.gov These examples highlight the utility of cationic surfactants in manipulating protein solubility and charge for enhanced separation in various electrophoretic platforms.
Table 2: Electrophoretic Applications of Cationic Detergents
| Technique | Cationic Detergent Used | Purpose | Key Finding |
| 2D-BAC/SDS-PAGE | Benzyldimethyl-n-hexadecylammonium chloride | Separation of hydrophobic membrane proteins | Improved separation and identification of proteins with multiple transmembrane domains. nih.gov |
| Acidic PAGE | Benzyldimethyl-n-hexadecylammonium chloride | Solubilization and separation of proteins at low pH | Enables detection of base-labile protein modifications. nih.gov |
| Capillary Electrophoresis | Poly(diallyldimethylammonium chloride) (coating) | Separation of basic proteins | Achieved high-efficiency separation with excellent reproducibility. nih.gov |
Role as a Biochemical Reagent in Life Science Research
Benzyldimethyltetradecylammonium chloride is classified as a biochemical reagent and is used in various life science research applications. medchemexpress.comchemimpex.com Its primary function in this context stems from its properties as a cationic surfactant and an antimicrobial agent. chemimpex.comchemimpex.com
As a surfactant, it can be used in the preparation of mixed micelles, often in combination with other surfactants like tetradecyltrimethylammonium bromide (TTAB). sigmaaldrich.com These mixed micellar systems can be used to study the aggregation behavior of surfactants and their interactions with other molecules. It also serves as an emulsifier in various formulations. chemimpex.com
In analytical chemistry, it has been used in methods for the determination of metal ions, such as the spectrophotometric determination of cobalt(II). sigmaaldrich.com It can also be employed as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases. sigmaaldrich.com An example is its use in the preparation of 2,3-epoxy-1-phenyl-3-aryl-1-propanones. sigmaaldrich.com Its antimicrobial properties also make it a useful component in laboratory settings to prevent microbial contamination in various assays and solutions. chemimpex.com
Investigations into Synergistic Effects with Pesticides
A notable area of research is the investigation of synergistic effects between quaternary ammonium compounds like benzyldimethyltetradecylammonium chloride and conventional pesticides. nih.gov Synergists are compounds that, while they may have low toxicity on their own, can enhance the efficacy of an active pesticide ingredient. nih.govresearchgate.net
One study investigated the effect of dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC), a compound structurally similar to BTDACl, on the toxicity of the insecticide chlorpyrifos (B1668852) against the beet armyworm, Spodoptera exigua. nih.gov The results showed that DDBAC significantly enhanced the insecticidal activity of chlorpyrifos. nih.gov The proposed mechanism for this synergy is not the inhibition of detoxification enzymes, as is common for other synergists, but rather an increase in the penetration of the insecticide through the insect's cuticle. nih.gov The cationic surfactant appears to interact with the insect's waxy outer layer, facilitating faster absorption of the chlorpyrifos. nih.gov
Table 3: Synergistic Effect of DDBAC with Chlorpyrifos against S. exigua
| DDBAC Concentration (mg L⁻¹) | Enhancement Factor | Proposed Mechanism |
| 90 | 1.50 | Increased cuticular penetration of chlorpyrifos. nih.gov |
| 810 | 1.57 | Increased cuticular penetration of chlorpyrifos. nih.gov |
Q & A
Q. What are the structural characteristics and nomenclature conventions for BDTDACl?
BDTDACl is a quaternary ammonium compound with the molecular formula C23H42ClN and a molecular weight of 368.04 g/mol. Its IUPAC name is tetradecyldimethylbenzylammonium chloride, reflecting a benzyl group attached to a dimethyltetradecylammonium core. The tetradecyl chain (C14) contributes to its surfactant properties, while the benzyl group enhances solubility in organic phases. Systematic naming distinguishes it from homologs (e.g., C12 or C16 analogs) .
Q. How can BDTDACl be synthesized, and what purity validation methods are recommended?
BDTDACl is synthesized via quaternization of lauryldimethylamine (C12) or myristyldimethylamine (C14) with benzyl chloride. Post-synthesis, purity can be validated using HPLC with charged aerosol detection (CAD) or ion-pair chromatography coupled with mass spectrometry. Quantitative <sup>1</sup>H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective for assessing residual amine impurities .
Q. What are the primary applications of BDTDACl in analytical chemistry?
BDTDACl serves as:
- Ion-pairing agent : Enhances extraction efficiency of anionic analytes (e.g., Co(II)) in spectrophotometric determination by forming hydrophobic ion associates .
- Phase-transfer catalyst : Facilitates nucleophilic substitutions in biphasic systems (e.g., synthesis of 2,3-epoxypropanones) by shuttling reactants between aqueous and organic phases .
Advanced Research Questions
Q. How can partition coefficients (log P) of BDTDACl in micellar systems be determined experimentally?
Use enthalpimetry to measure solubilization thermodynamics in pentanol-water-surfactant systems. Titrate BDTDACl into a pentanol/water mixture and monitor enthalpy changes via microcalorimetry. The partition coefficient (log P) is derived from the inflection point in the enthalpy-pentanol concentration curve, reflecting micelle formation thresholds. Compare with homologs (e.g., trimethyltetradecylammonium chloride) to assess chain-length effects .
Q. What methodologies optimize BDTDACl-modified bentonite for adsorbing chlorophenols?
To enhance 2,4,6-trichlorophenol adsorption:
- Modification : Stir bentonite with BDTDACl (0.5–2.0 CEC) at 60°C for 24 hrs.
- Characterization : Validate intercalation via XRD (increased d-spacing) and FTIR (quaternary ammonium peaks).
- Kinetics : Apply pseudo-second-order models to adsorption data; thermodynamic parameters (ΔG, ΔH) indicate spontaneity and exothermicity .
Q. How do ionic interferents affect BDTDACl quantification in spectrophotometric assays?
Validate interference using the ECR-Al colorimetric method:
Q. What mechanisms explain contradictory biodegradation rates of BDTDACl in wastewater systems?
Biodegradation varies with microbial acclimation:
- Activated sludge : >70% removal occurs in acclimated systems via N-dealkylation.
- MITI test : 83% degradation in 10 days for BDTDACl vs. <5% for C16/C18 analogs, highlighting chain-length-dependent recalcitrance. Use respirometry (OECD 301F) to quantify O2 consumption and validate acclimation effects .
Q. How can mixed micelles of BDTDACl and TTAB improve trace metal detection?
Prepare mixed micelles with tetradecyltrimethylammonium bromide (TTAB) at varying molar ratios (e.g., 1:1 to 1:3). Use dynamic light scattering (DLS) to optimize micelle size (<50 nm). In cadmium determination, the mixed system enhances sensitivity 3-fold via synergistic electrostatic interactions, validated by ICP-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
